Cas no 1797786-59-4 (3-Pyrrolidinecarboxylic acid, 1-(phenylmethyl)-4-(3-thienyl)-, methyl ester)

3-Pyrrolidinecarboxylic acid, 1-(phenylmethyl)-4-(3-thienyl)-, methyl ester 化学的及び物理的性質
名前と識別子
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- 3-Pyrrolidinecarboxylic acid, 1-(phenylmethyl)-4-(3-thienyl)-, methyl ester
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- インチ: 1S/C17H19NO2S/c1-20-17(19)16-11-18(9-13-5-3-2-4-6-13)10-15(16)14-7-8-21-12-14/h2-8,12,15-16H,9-11H2,1H3
- InChIKey: DBXUSEYXIHEMLD-UHFFFAOYSA-N
- ほほえんだ: N1(CC2=CC=CC=C2)CC(C2C=CSC=2)C(C(OC)=O)C1
3-Pyrrolidinecarboxylic acid, 1-(phenylmethyl)-4-(3-thienyl)-, methyl ester 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-140976-0.05g |
methyl 1-benzyl-4-(thiophen-3-yl)pyrrolidine-3-carboxylate |
1797786-59-4 | 0.05g |
$732.0 | 2023-02-15 | ||
Enamine | EN300-140976-0.1g |
methyl 1-benzyl-4-(thiophen-3-yl)pyrrolidine-3-carboxylate |
1797786-59-4 | 0.1g |
$767.0 | 2023-02-15 | ||
Enamine | EN300-140976-5000mg |
methyl 1-benzyl-4-(thiophen-3-yl)pyrrolidine-3-carboxylate |
1797786-59-4 | 5000mg |
$2525.0 | 2023-09-30 | ||
Enamine | EN300-140976-50mg |
methyl 1-benzyl-4-(thiophen-3-yl)pyrrolidine-3-carboxylate |
1797786-59-4 | 50mg |
$732.0 | 2023-09-30 | ||
Enamine | EN300-140976-500mg |
methyl 1-benzyl-4-(thiophen-3-yl)pyrrolidine-3-carboxylate |
1797786-59-4 | 500mg |
$836.0 | 2023-09-30 | ||
Enamine | EN300-140976-2500mg |
methyl 1-benzyl-4-(thiophen-3-yl)pyrrolidine-3-carboxylate |
1797786-59-4 | 2500mg |
$1707.0 | 2023-09-30 | ||
Enamine | EN300-140976-5.0g |
methyl 1-benzyl-4-(thiophen-3-yl)pyrrolidine-3-carboxylate |
1797786-59-4 | 5.0g |
$2525.0 | 2023-02-15 | ||
Enamine | EN300-140976-0.25g |
methyl 1-benzyl-4-(thiophen-3-yl)pyrrolidine-3-carboxylate |
1797786-59-4 | 0.25g |
$801.0 | 2023-02-15 | ||
Enamine | EN300-140976-100mg |
methyl 1-benzyl-4-(thiophen-3-yl)pyrrolidine-3-carboxylate |
1797786-59-4 | 100mg |
$767.0 | 2023-09-30 | ||
Enamine | EN300-140976-250mg |
methyl 1-benzyl-4-(thiophen-3-yl)pyrrolidine-3-carboxylate |
1797786-59-4 | 250mg |
$801.0 | 2023-09-30 |
3-Pyrrolidinecarboxylic acid, 1-(phenylmethyl)-4-(3-thienyl)-, methyl ester 関連文献
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
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Qi Chen,Yin-Shan Meng,Yi-Quan Zhang,Shang-Da Jiang,Hao-Ling Sun,Song Gao Chem. Commun., 2014,50, 10434-10437
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Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
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Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
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Zongle Ma,Bojun Peng,Jian Zeng,Yingbin Zhang,Kai-Wu Luo,Ling-Ling Wang New J. Chem., 2020,44, 15439-15445
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
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Éva A. Enyedy,Maria Novak Dalton Trans., 2013,42, 6193-6202
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Ken-ichi Sakai,Takaaki Ishikawa,Tomoyuki Akutagawa J. Mater. Chem. C, 2013,1, 7866-7871
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Linxuan Fang,Yangqing Tao,Junfeng Zhou,Caiyun Wang,Menglu Dai,Qiang Fang Polym. Chem., 2021,12, 766-770
3-Pyrrolidinecarboxylic acid, 1-(phenylmethyl)-4-(3-thienyl)-, methyl esterに関する追加情報
Introduction to 3-Pyrrolidinecarboxylic acid, 1-(phenylmethyl)-4-(3-thienyl)-, methyl ester (CAS No. 1797786-59-4)
3-Pyrrolidinecarboxylic acid, 1-(phenylmethyl)-4-(3-thienyl)-, methyl ester, identified by the CAS number 1797786-59-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of pyrrolidine derivatives, which are known for their diverse biological activities and potential therapeutic applications. The structural features of this molecule, particularly the presence of a phenylmethyl (benzyl) group at the C1 position and a 3-thienyl moiety at the C4 position, contribute to its unique chemical properties and biological interactions.
The synthesis and characterization of 3-Pyrrolidinecarboxylic acid, 1-(phenylmethyl)-4-(3-thienyl)-, methyl ester involve sophisticated organic chemistry techniques, including multi-step functional group transformations and regioselective modifications. The methyl ester group at the carboxylic acid position enhances the solubility and bioavailability of the compound, making it a promising candidate for further pharmacological investigation. Advanced spectroscopic methods such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography have been employed to elucidate its molecular structure and confirm its purity.
In recent years, there has been growing interest in exploring the pharmacological potential of pyrrolidine derivatives due to their ability to modulate various biological pathways. The benzyl and thienyl substituents in 3-Pyrrolidinecarboxylic acid, 1-(phenylmethyl)-4-(3-thienyl)-, methyl ester are particularly noteworthy as they can interact with biological targets in distinct ways. For instance, the phenylmethyl group may engage in hydrophobic interactions with protein surfaces, while the thienyl ring can participate in π-π stacking or coordinate with metal ions. These interactions are crucial for understanding the compound's mechanism of action and its potential therapeutic effects.
One of the most compelling aspects of this compound is its potential application in drug discovery and development. Researchers have been investigating its efficacy in various preclinical models, focusing on its ability to interact with enzymes and receptors involved in disease pathways. Preliminary studies suggest that 3-Pyrrolidinecarboxylic acid, 1-(phenylmethyl)-4-(3-thienyl)-, methyl ester may exhibit inhibitory effects on certain kinases or other enzymes relevant to inflammatory diseases, cancer, or neurological disorders. These findings are particularly exciting as they highlight the compound's versatility and its potential to serve as a lead molecule for novel drug candidates.
The structural design of this molecule also allows for modifications that can enhance its pharmacokinetic properties. For example, derivatization of the methyl ester group into other functional forms such as carboxylic acids or amides can alter its metabolic stability and bioavailability. Additionally, incorporating fluorine atoms or other halogenated groups can improve binding affinity to biological targets. Such modifications are often explored in medicinal chemistry to optimize drug-like properties and improve therapeutic outcomes.
Another area of interest is the synthetic methodologies used to produce 3-Pyrrolidinecarboxylic acid, 1-(phenylmethyl)-4-(3-thienyl)-, methyl ester. The synthesis typically involves condensation reactions between appropriately substituted pyrrolidine derivatives and phenylmethyl halides or ketones, followed by nucleophilic substitution reactions to introduce the thienyl moiety. Catalytic hydrogenation or other palladium-catalyzed reactions may be employed to achieve selective functionalization. These synthetic routes not only provide insights into the structural assembly but also offer opportunities for process optimization and scalability.
The chemical stability of this compound is another critical factor that influences its suitability for pharmaceutical applications. Factors such as thermal stability, solubility in common solvents, and resistance to hydrolysis under physiological conditions are carefully evaluated during development. Advanced computational techniques such as molecular dynamics simulations can predict how the molecule behaves under different environmental conditions, helping researchers design experiments that maximize yield and purity.
In conclusion,3-Pyrrolidinecarboxylic acid, 1-(phenylmethyl)-4-(3-thienyl)-, methyl ester (CAS No. 1797786-59-4) represents a fascinating example of how structural complexity can be leveraged to develop novel bioactive molecules. Its unique combination of substituents makes it a valuable tool for studying biological mechanisms and exploring new therapeutic strategies. As research in this field continues to evolve,this compound is likely to play an important role in advancing our understanding of disease processes and developing innovative treatments.
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